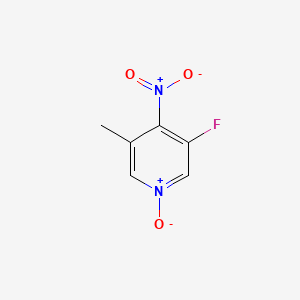![molecular formula C13H14N4O4 B576914 N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline CAS No. 14315-43-6](/img/structure/B576914.png)
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline is a chemical compound known for its unique structure and properties It is a derivative of 2-Cyclohepten-1-one, where the hydrazone group is attached to the 2,4-dinitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline typically involves the reaction of 2-Cyclohepten-1-one with 2,4-dinitrophenylhydrazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent use, and purification methods to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation yields oxides, reduction produces amines, and substitution results in various substituted derivatives .
Aplicaciones Científicas De Investigación
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline involves its interaction with molecular targets through its hydrazone group. This interaction can lead to the formation of stable complexes with proteins and enzymes, affecting their function. The compound’s reactivity allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one (2,4-dinitrophenyl)hydrazone: Similar structure but with a six-membered ring instead of a seven-membered ring.
Cyclohexanone 2,4-dinitrophenylhydrazone: A derivative of cyclohexanone with similar reactivity.
Uniqueness
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring analogs.
Propiedades
Número CAS |
14315-43-6 |
|---|---|
Fórmula molecular |
C13H14N4O4 |
Peso molecular |
290.279 |
Nombre IUPAC |
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H14N4O4/c18-16(19)11-7-8-12(13(9-11)17(20)21)15-14-10-5-3-1-2-4-6-10/h3,5,7-9,15H,1-2,4,6H2/b14-10+ |
Clave InChI |
DSACTVDPJAITGF-GXDHUFHOSA-N |
SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC1 |
Sinónimos |
2-Cyclohepten-1-one (2,4-dinitrophenyl)hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


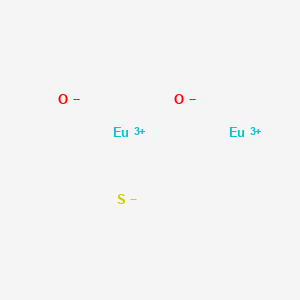
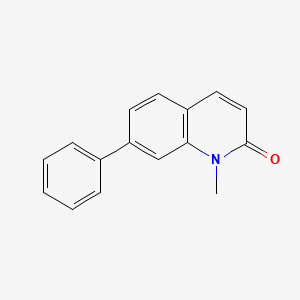
![2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole](/img/structure/B576833.png)
![[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate](/img/new.no-structure.jpg)
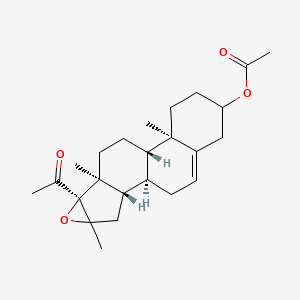
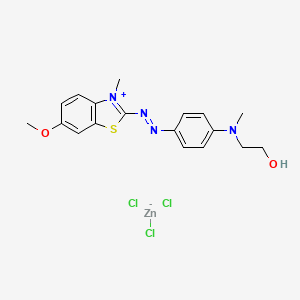

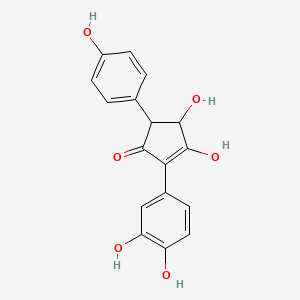


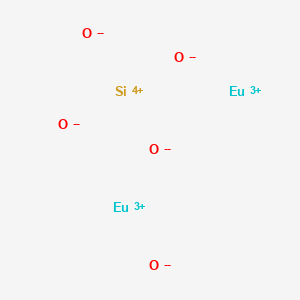
![1,2,3,4,6,7,8,9-Octafluoro-5,5-diphenyl-5H-dibenzo[b,d]germole](/img/structure/B576852.png)
